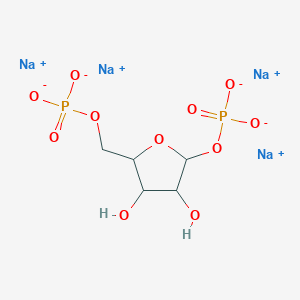

alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt (9CI)

Description

alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt (9CI) (CAS: 113599-17-0) is a phosphorylated derivative of ribose, a pentose sugar critical in biochemical processes such as nucleotide synthesis and the pentose phosphate pathway. The compound features phosphate groups at the 1- and 5-positions of the ribofuranose ring, neutralized by tetrasodium counterions. Its molecular formula is C₅H₈Na₄O₁₁P₂, with a molecular weight of 398.015 g/mol . The tetrasodium salt form enhances solubility in aqueous solutions, making it suitable for enzymatic studies and industrial applications.

Properties

IUPAC Name |

tetrasodium;[3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O11P2.4Na/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13;;;;/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGFWTMOJJPOTG-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Na4O11P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt typically involves the phosphorylation of ribose. The process begins with the protection of the hydroxyl groups of ribose, followed by selective phosphorylation at positions 1 and 5. The final step involves deprotection and conversion to the tetrasodium salt form .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ribonic acid derivatives.

Reduction: Reduction reactions can convert the phosphate groups to hydroxyl groups.

Substitution: The phosphate groups can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed

The major products formed from these reactions include ribonic acid derivatives, dephosphorylated ribose, and substituted ribose derivatives .

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : This compound serves as a reagent in various organic synthesis reactions, particularly in the formation of ribonucleosides and ribonucleotides.

- Standard in Analytical Chemistry : It is utilized as a standard for analytical methods such as chromatography due to its stability and well-defined structure.

Biology

- Metabolic Pathways : Alpha-D-Ribofuranose plays a crucial role in studying metabolic pathways, particularly in the pentose phosphate pathway (PPP) where it acts as an intermediate substrate .

- Enzyme Kinetics : It is used to investigate enzyme kinetics involving ribose metabolism, providing insights into enzyme mechanisms and substrate specificity.

Medicine

- Therapeutic Potential : Research is ongoing into its potential therapeutic effects, particularly in conditions related to energy metabolism disorders. The compound's phosphate groups are essential for its biological activity as they participate in phosphorylation reactions critical for cellular energy transfer .

- Drug Formulations : It is explored as an ingredient in drug formulations aimed at enhancing bioavailability and stability of active pharmaceutical ingredients.

Industry

- Biochemical Product Production : Alpha-D-Ribofuranose is used in the industrial production of various biochemical products, including nucleotides and nucleosides that are vital for biotechnology applications .

- Stabilizer in Formulations : It acts as a stabilizer in certain biochemical formulations, enhancing shelf life and efficacy.

Case Study 1: Role in Cancer Metabolism

Research published in Nature investigated the role of ribose phosphates in cancer cell metabolism. The study demonstrated that alpha-D-Ribofuranose significantly influences nucleotide synthesis pathways, which are often upregulated in cancer cells to support rapid proliferation. The findings highlighted its potential as a target for therapeutic intervention .

Case Study 2: Enzyme Activity Investigation

A study featured in Biochemistry focused on the kinetics of ribokinase using alpha-D-Ribofuranose as a substrate. The results provided detailed insights into enzyme efficiency and substrate affinity, reinforcing the compound's importance in enzymatic studies related to carbohydrate metabolism .

Mechanism of Action

The mechanism of action of alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and energy metabolism. The compound’s phosphate groups are crucial for its activity, as they participate in phosphorylation and dephosphorylation reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphorylated sugars are ubiquitous in metabolism, and their functional differences often depend on:

- Sugar backbone (ribose, glucose, fructose).

- Phosphate group positions (e.g., 1,5- vs. 1,6-bisphosphates).

- Counterion type (sodium, potassium, ammonium).

Structural and Chemical Properties

Table 1: Key Properties of alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt and Analogues

Key Observations:

Phosphate Position Specificity :

- The 1,5-bisphosphate in ribose contrasts with the 1,6-bisphosphate in fructose and glucose derivatives. This positional difference influences metabolic roles. For example, ribose-5-phosphate is a key intermediate in nucleotide synthesis and the pentose phosphate pathway , while fructose 1,6-bisphosphate is central to glycolysis .

- The 1,5-phosphorylation in ribose may limit its participation in glycolysis but enhance its role in pentose-derived pathways.

Counterion Effects: Sodium salts (e.g., tetrasodium) generally exhibit higher aqueous solubility compared to free acids or ammonium salts. For instance, the free acid form of D-ribofuranose 1,5-bisphosphate (CAS: 14689-84-0) likely has lower solubility than its tetrasodium salt counterpart . Ammonium salts (e.g., glucose 1,6-bisphosphate tetraammonium salt) may decompose under acidic conditions, limiting their use in specific buffers .

Sugar Backbone Diversity :

- Ribose derivatives (e.g., 1,5-bisphosphate) are critical for RNA and coenzyme biosynthesis.

- Glucose/fructose derivatives (e.g., 1,6-bisphosphates) are primarily involved in energy metabolism.

Metabolic and Functional Differences

- alpha-D-Ribofuranose 1,5-bisphosphate: Likely serves as a substrate or intermediate in specialized pathways, such as nucleotide salvage or pentose interconversion .

- Fructose 1,6-bisphosphate : A glycolytic intermediate that regulates gluconeogenesis and glycolysis via allosteric modulation of enzymes like fructose-1,6-bisphosphatase .

- Glucose 1,6-bisphosphate: Acts as a metabolic regulator in glycogen metabolism and hexose monophosphate shunt pathways .

Biological Activity

Alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt (CAS: 113599-17-0) is a synthetic compound derived from ribose, a naturally occurring five-carbon sugar. This compound is notable for its biological activities and roles in various biochemical pathways. Its structural modification, which includes the addition of phosphate groups, significantly enhances its reactivity and functionality in biological systems.

Chemical Structure and Properties

The molecular formula for alpha-D-Ribofuranose dihydrogen phosphate tetrasodium salt is C₅H₁₂O₁₁P₂Na₄. The presence of four sodium ions and two phosphate groups attached to the ribose backbone allows it to participate in various enzymatic reactions essential for cellular metabolism.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₁₂O₁₁P₂Na₄ |

| CAS Number | 113599-17-0 |

| Structural Features | Phosphate esters on ribose |

| Solubility | Highly soluble in water |

Biological Roles

Alpha-D-Ribofuranose dihydrogen phosphate tetrasodium salt plays crucial roles in several key biological processes:

- Energy Metabolism : It acts as a substrate for enzymes involved in nucleotide synthesis and energy metabolism, particularly in the formation of ATP (adenosine triphosphate) and ADP (adenosine diphosphate) .

- Nucleotide Biosynthesis : This compound is integral to pathways that synthesize nucleotides, which are vital for DNA and RNA synthesis. It participates in reactions catalyzed by enzymes such as ribose-phosphate pyrophosphokinase .

- Cell Signaling : It is involved in the production of cyclic AMP (cAMP), a critical second messenger in cellular signaling pathways that regulate various physiological processes .

The mechanism of action of alpha-D-Ribofuranose dihydrogen phosphate tetrasodium salt involves its interaction with specific enzymes that facilitate the transfer of phosphoryl groups. This ability to act as both a substrate and product in enzymatic reactions allows it to maintain cellular energy balance and support metabolic pathways.

Key Reactions Involving Alpha-D-Ribofuranose

- Formation of ATP :

- Conversion to Nucleotides :

Case Study 1: Role in Metabolic Disorders

Research has indicated that alterations in ribose phosphate metabolism can lead to metabolic disorders. For instance, deficiencies in enzymes that utilize alpha-D-Ribofuranose can disrupt nucleotide synthesis, leading to conditions such as immunodeficiency or other metabolic syndromes .

Case Study 2: Therapeutic Applications

Alpha-D-Ribofuranose dihydrogen phosphate has been explored for its potential therapeutic applications, particularly in enhancing energy metabolism in patients with chronic fatigue syndrome or fibromyalgia. Supplementation with ribose has shown promise in improving energy levels and reducing symptoms associated with these conditions .

Q & A

Q. How does the compound interact with divalent metal ions in enzymatic cofactor systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.